molecular formula C15H15ClN2O4S2 B2426382 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide CAS No. 941951-17-3

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide

Cat. No. B2426382
CAS RN: 941951-17-3
M. Wt: 386.87
InChI Key: XOOXHOFJFPQTGI-UHFFFAOYSA-N
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Description

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. CB-839 has been extensively studied for its potential therapeutic applications in cancer treatment, as well as for its role in various physiological processes. In

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide has been involved in various synthetic routes emphasizing its versatile application in creating novel chemical entities. For example, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide has been demonstrated, highlighting its potential as a precursor for compounds with potential CNS depressant activity. This synthesis involves the Gewald reaction, starting with the preparation of acetamide, followed by reaction with p-chloroacetophenone, sulfur, and diethyl amine, showcasing the compound's utility in generating pharmacologically relevant structures (Bhattacharjee, Saravanan, & Mohan, 2011).

Reactivity and Derivative Formation

The compound's reactivity has been explored through various chemical transformations, including its role in the synthesis of macrocyclic aromatic ether sulfones. This process involves the preparation of bifunctionalized macrocycles through pseudo high dilution techniques, indicating its significance in polymer chemistry and materials science. The macrocyclic structure's formation, characterized by MALDI-TOF, NMR, and IR-spectroscopy, further attests to the compound's adaptability in creating complex architectures with potential applications in diverse fields (Rodewald & Ritter, 1997).

Antimicrobial Activities

Derivatives of this compound have been investigated for their antimicrobial properties. For instance, the synthesis and evaluation of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology have demonstrated potential antibacterial and antifungal activities. This exploration not only showcases the compound's role in generating biologically active derivatives but also underscores its contribution to addressing microbial resistance challenges (Sowmya et al., 2018).

properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOXHOFJFPQTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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